FaDu Cell Cytotoxicity: 2-Fluoro vs. Unsubstituted and 4-Fluoro Benzamide Analogs
In a head-to-head antiproliferative screen against the FaDu hypopharyngeal squamous cell carcinoma line, N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide returned an IC50 of 2.87 µM. The des-fluoro parent compound (N-[4-amino-3-(trifluoromethyl)phenyl]benzamide, CAS 736-02-7) and the 4-fluoro regioisomer each yielded IC50 values exceeding 10 µM, representing a greater than 3.5-fold loss in potency when the ortho-fluorine is absent or misplaced .
| Evidence Dimension | Cytotoxicity (IC50) against FaDu cells |
|---|---|
| Target Compound Data | 2.87 µM |
| Comparator Or Baseline | N-[4-amino-3-(trifluoromethyl)phenyl]benzamide (des-fluoro): >10 µM; N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide (4-fluoro regioisomer): >10 µM |
| Quantified Difference | >3.5-fold reduction in potency for both comparators |
| Conditions | FaDu hypopharyngeal carcinoma cell line; 48 h exposure; MTT endpoint |
Why This Matters
Procurement of the correct 2-fluoro isomer is essential for maintaining single-digit micromolar potency in head-and-neck cancer models, as substitution with the unsubstituted or 4-fluoro variant results in a >3.5-fold activity loss.
